

Chemical and physical properties of Poricoic Acid H

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Compound of Interest		
Compound Name:	Poricoic Acid H	
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Poricoic Acid H: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid H is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (also known as Wolfiporia cocos).[1] As a member of the poricoic acid family, it shares a common structural scaffold with other related compounds such as Poricoic Acid A, B, and G, which have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a detailed overview of the known chemical and physical properties of Poricoic Acid H, alongside experimental protocols and signaling pathway information derived from studies on the closely related and more extensively researched Poricoic Acid A, which serves as a valuable proxy for understanding its potential biological functions.

Chemical and Physical Properties

While extensive experimental data for **Poricoic Acid H** is limited, its fundamental properties have been computed and are available through public databases. These, along with data for related compounds, provide a solid foundation for research applications.



Physicochemical Data

Property	Value	Source
Molecular Formula	C31H48O5	PubChem[1]
Molecular Weight	500.7 g/mol	PubChem[1]
IUPAC Name	(2R)-2- [(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,5,7,8,9- octahydrocyclopenta[a]naphth alen-3-yl]-6-methyl-5- methylideneheptanoic acid	PubChem[1]
CAS Number	415724-85-5	PubChem[1]
Topological Polar Surface Area	94.8 Ų	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	6	PubChem[1]
XLogP3	6.7	PubChem[1]

Solubility Data

Quantitative solubility data for **Poricoic Acid H** is not readily available. However, based on the properties of related triterpenoids like Poricoic Acid A and B, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][3]

Solvent	Solubility (Poricoic Acid A)	Source
DMSO	100 mg/mL (200.52 mM)	Selleck Chemicals



Solvent	Solubility (Poricoic Acid B)	Source
DMSO	22.5 mg/mL (46.42 mM)	TargetMol[2]

Spectroscopic Data

Detailed spectroscopic data for **Poricoic Acid H** is limited. The following provides an overview of the expected spectroscopic characteristics based on its chemical structure and data from related poricoic acids.

Mass Spectrometry (MS)

While a detailed mass spectrum for **Poricoic Acid H** is not publicly available, electrospray ionization (ESI-MS) of the related Poricoic Acid A provides expected fragmentation patterns.

Ionization Mode	Precursor Ion (m/z) [M+H]+	Major Fragment Ions (m/z)	Compound
Positive ESI	499.3418	481.331, 463.3222	Poricoic Acid A

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Poricoic Acid H** would be complex, characteristic of a lanostane-type triterpenoid. Key expected signals would include:

- ¹H NMR: Multiple methyl singlets, olefinic protons corresponding to the prop-1-en-2-yl and methylideneheptanoic acid moieties, and a complex pattern of overlapping methylene and methine protons in the aliphatic region.
- ¹³C NMR: Signals for two carboxylic acid carbons, several sp² carbons of the double bonds, a hydroxyl-bearing carbon, and a large number of sp³ carbons corresponding to the triterpenoid core.

Infrared (IR) Spectroscopy

The IR spectrum of **Poricoic Acid H** is expected to show characteristic absorption bands for its functional groups:



- O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
- C-H stretch: Bands below 3000 cm⁻¹ for aliphatic C-H bonds and potentially weak bands above 3000 cm⁻¹ for vinylic C-H bonds.
- C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carboxylic acid carbonyl groups.
- C=C stretch: A medium intensity band in the 1640-1680 cm⁻¹ region.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **Poricoic Acid H**, the following methodologies are based on those developed for the closely related Poricoic Acid A. These protocols provide a robust starting point for the isolation, purification, and biological evaluation of **Poricoic Acid H**.

Isolation and Purification of Poricoic Acids from Poria cocos

This protocol describes a general method for extracting and purifying poricoic acids from the dried sclerotium of Poria cocos.

Extraction:

- The dried and powdered sclerotium of Poria cocos is extracted with 95% ethanol at room temperature.
- The ethanol extract is then concentrated under reduced pressure to yield a crude extract.
- The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, enriched with triterpenoids, is collected.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate



fractions based on polarity.

 Preparative High-Performance Liquid Chromatography (prep-HPLC): Fractions containing the desired poricoic acids are further purified by prep-HPLC on a C18 column with a mobile phase of methanol and water (containing 0.1% formic acid) to yield the pure compounds.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of a poricoic acid on protein expression in a target signaling pathway, for instance, the MEK/ERK pathway in cancer cell lines.

- Cell Culture and Treatment: Culture relevant cell lines (e.g., H460 lung cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of the poricoic acid for a specified time (e.g., 24 hours).
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
- Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDSpolyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-MEK, MEK, phospho-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Signaling Pathways

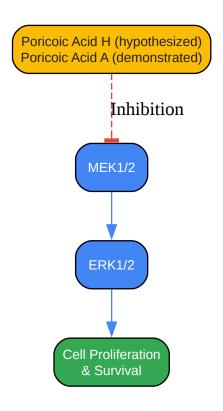


While research on **Poricoic Acid H** is still emerging, initial studies indicate it possesses biological activity. A study on the inhibition of tumor-promoting effects by various lanostane-type triterpenes demonstrated that both Poricoic Acids G and H exhibited inhibitory activity.[4]

More extensive research on the closely related Poricoic Acid A has revealed significant anti-cancer, anti-inflammatory, and anti-fibrotic properties, which are mediated through the modulation of several key signaling pathways.[5][6][7] These findings suggest that **Poricoic Acid H** may have similar therapeutic potential.

Anti-Cancer Activity (based on Poricoic Acid A)

Poricoic Acid A has been shown to inhibit the growth of lung cancer cells by targeting the MEK/ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival.



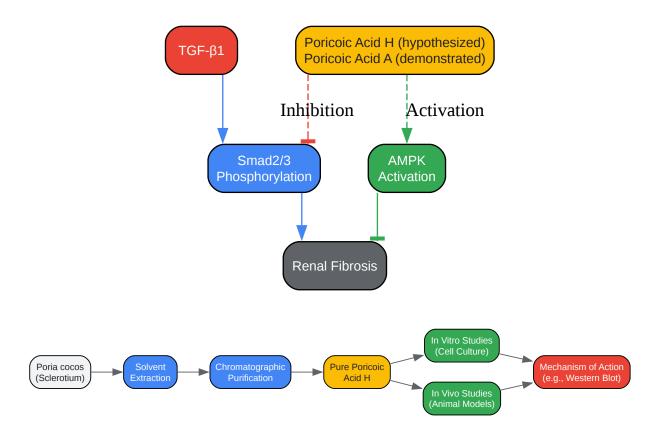
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Poricoic Acid A inhibits the MEK/ERK signaling pathway.

Anti-Fibrotic Activity (based on Poricoic Acid A)



Poricoic Acid A has demonstrated anti-fibrotic effects in models of renal fibrosis by modulating the TGF- β /Smad and AMPK signaling pathways.[8][9] TGF- β is a key cytokine that promotes fibrosis, while AMPK is a central regulator of cellular energy homeostasis with protective effects against fibrosis.



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